1-(2-Methyl-2H-indazol-4-yl)ethanol
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Overview
Description
1-(2-Methyl-2H-indazol-4-yl)ethanol is a chemical compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-2H-indazol-4-yl)ethanol typically involves the reaction of 2-methylindazole with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic addition, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-2H-indazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 1-(2-Methyl-2H-indazol-4-yl)ethanone.
Reduction: Formation of 1-(2-Methyl-2H-indazol-4-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other indazole derivatives.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-Methyl-2H-indazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-(2-Methyl-2H-indazol-4-yl)ethanone
- 1-(2-Methyl-2H-indazol-4-yl)ethane
- 2-Methylindazole
Uniqueness: 1-(2-Methyl-2H-indazol-4-yl)ethanol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(2-methylindazol-4-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)8-4-3-5-10-9(8)6-12(2)11-10/h3-7,13H,1-2H3 |
InChI Key |
MAXDGUPRSJCURA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=NN(C=C21)C)O |
Origin of Product |
United States |
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